Diethyl (4-Bromobenzyl)phosphonate

Overview

Description

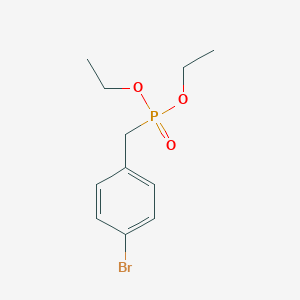

Diethyl (4-Bromobenzyl)phosphonate (CAS: 38186-51-5) is an organophosphorus compound with the molecular formula C₁₁H₁₆BrO₃P and a molecular weight of 307.12 g/mol . It features a 4-bromobenzyl group attached to a diethyl phosphonate moiety. This compound is widely utilized as a key intermediate in organic synthesis, particularly in phosphono-Claisen condensations, Miyaura borylations, and Suzuki cross-couplings for generating bioactive molecules and enzyme inhibitors (e.g., striatal-enriched protein tyrosine phosphatase inhibitors) . Its electron-withdrawing bromine substituent enhances reactivity in nucleophilic substitutions and metal-catalyzed transformations .

Biological Activity

Diethyl (4-Bromobenzyl)phosphonate, with the chemical formula CHBrOP and CAS number 38186-51-5, is a phosphonate compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Weight : 307.12 g/mol

- Structure : this compound consists of a phosphonate group attached to a 4-bromobenzyl moiety, which influences its biological activity.

- Synthesis : Typically synthesized from 4-bromobenzyl alcohol and triethyl phosphite through a reaction that forms the phosphonate ester .

Biological Activity Overview

This compound exhibits various biological activities, particularly in antimicrobial applications. Its structure allows it to interact with biological systems effectively, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Recent studies have focused on the antimicrobial properties of phosphonate derivatives, including this compound. Research indicates that modifications to the phenyl ring can significantly affect cytotoxicity against bacterial strains such as Escherichia coli.

- Selectivity : Compounds derived from diethyl benzylphosphonates show high selectivity against pathogenic E. coli strains. This selectivity is crucial in addressing antibiotic resistance issues .

- Mechanism of Action : The antibacterial activity is believed to stem from the compound's ability to induce oxidative stress in bacterial cells, leading to DNA damage. Studies using minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) tests have demonstrated that these compounds can disrupt bacterial DNA topology .

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

- A study evaluated various diethyl benzylphosphonate derivatives against E. coli strains K12 and R2-R4. The results indicated that these compounds possess significant antimicrobial activity, with varying degrees of effectiveness based on structural modifications .

- The introduction of substituents on the phenyl ring was found to influence the MIC values, suggesting that strategic modifications could enhance antibacterial properties.

- DNA Interaction Studies :

Data Tables

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 38186-51-5 |

| Molecular Formula | CHBrOP |

| Molecular Weight | 307.12 g/mol |

| Antimicrobial Activity | Effective against E. coli |

| Mechanism of Action | Induces oxidative stress |

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of diethyl (4-bromobenzyl)phosphonate derivatives as antimicrobial agents. For instance, a study demonstrated that various diethyl benzylphosphonate derivatives exhibited cytotoxic effects against Escherichia coli strains, suggesting their utility as alternatives to traditional antibiotics . The introduction of different substituents on the phenyl ring influenced the minimal inhibitory concentration (MIC), indicating that structural modifications can enhance antibacterial properties .

Calcium Channel Antagonists

This compound has been investigated for its role as a nucleophile in the synthesis of calcium channel antagonists. Its reactivity in nucleophilic substitution reactions has been utilized to create compounds with potential therapeutic effects in cardiovascular diseases .

Modular Synthesis

The compound serves as a key intermediate in various modular syntheses involving heterocycles. It has been employed in nucleophilic aromatic substitution reactions to functionalize pyrimidines and triazines, which are prevalent scaffolds in drug discovery .

Cross-Coupling Reactions

This compound has been used in cross-coupling reactions, such as the Heck reaction, to produce bipyridyl functionalized oligovinylene-phenylenes. These compounds are significant in organic electronics and photonics due to their unique electronic properties .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 50 | E. coli K12 |

| 4-Fluorobenzyldiphosphonate | 25 | E. coli R2-R4 |

| 1,2-bis(4-(chloromethyl)phenyl)ethyl acetate | 10 | E. coli K12 |

This table summarizes the antimicrobial efficacy of various derivatives, indicating that structural modifications can lead to enhanced activity against specific bacterial strains.

Table 2: Synthetic Pathways Utilizing this compound

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Aromatic Substitution | t-BuOK in t-BuOH at room temperature | 71 |

| Heck Reaction | Pd catalyst under inert atmosphere | 85 |

These synthetic pathways illustrate the compound's versatility in producing a variety of useful chemical entities.

Q & A

Q. What are the common synthetic routes for Diethyl (4-Bromobenzyl)phosphonate in medicinal chemistry?

Basic

this compound is synthesized via lithium diisopropylamide (LDA)-mediated reactions, such as phosphono-Claisen condensations with esters (e.g., Scheme 6 in ) or amide formations with carbamic chlorides (e.g., piperidine-1-carbonyl chloride) . Miyaura borylation is another critical step, where the bromobenzyl group is converted to a boronate ester using bis(pinacolato)diboron, KOAc, and Pd(dppf)Cl₂·CH₂Cl₂ in 1,4-dioxane (95% yield) . Subsequent Suzuki cross-couplings with aryl iodides (e.g., (±)-38) enable diversification into kinase inhibitors .

Q. How is this compound characterized using spectroscopic methods?

Basic

Characterization relies on multinuclear NMR:

- ¹H NMR : Signals at δ 7.73 (d, J = 7.0 Hz, 2H) and δ 3.15 (d, J = 21.9 Hz, 2H) confirm aromatic protons and benzyl-P coupling .

- ³¹P NMR : A singlet at δ 25.9 ppm is diagnostic for the phosphonate group .

- ¹³C NMR : Peaks at δ 135.1 (aromatic carbons) and δ 34.2 (d, J = 137.4 Hz, P-CH₂) validate the structure .

IR spectroscopy further confirms P=O stretches (~1250 cm⁻¹) and C-Br vibrations (~650 cm⁻¹) .

Q. How can researchers optimize the Miyaura borylation reaction of this compound for higher yields?

Advanced

Key parameters include:

- Catalyst loading : 10 mol% Pd(dppf)Cl₂·CH₂Cl₂ ensures efficient transmetallation .

- Molar ratios : A 1:1.2 substrate-to-boron reagent ratio minimizes side reactions .

- Solvent : 1,4-Dioxane (0.17 M concentration) enhances solubility and reaction homogeneity .

- Temperature : Reactions typically proceed at 80–100°C under inert atmospheres. Post-reaction purification via silica gel chromatography (1:1 hexanes/EtOAc) isolates the boronate ester .

Q. What strategies resolve stereochemical challenges in synthesizing phosphonate-based inhibitors using this compound?

Advanced

- Chiral resolution : Diastereomeric mixtures (e.g., amides 66 in Scheme 7) are separated via preparative HPLC or crystallization .

- Asymmetric catalysis : Palladium-catalyzed enantioselective couplings (e.g., with α-aminophosphonates) can introduce chirality, though this requires tailored ligands (e.g., Zhou’s palladium catalysts) .

- Deprotection control : Iodotrimethylsilane selectively removes protecting groups without racemization, as seen in the synthesis of inhibitors (±)-14–(±)-19 .

Q. How do reaction conditions affect fluorination and deprotection steps in tyrosine phosphatase inhibitor synthesis?

Advanced

- Fluorination : NFSI (N-fluorobenzenesulfonimide) with Selectfluor in DMF at 0°C selectively introduces fluorine at α-ketone positions (e.g., 58 → 60), avoiding over-fluorination .

- Deprotection : Hydrodehydroxylation with iodotrimethylsilane (TMS-I) in dichloromethane quantitatively removes ethyl phosphonate groups while preserving stereochemistry .

- Contradictions : Varying solvent polarity (DMF vs. THF) may alter fluorination efficiency; parallel screening is recommended to identify optimal conditions .

Q. How can researchers validate the purity of this compound intermediates?

Advanced

- HPLC-MS : Monitors residual Pd (≤10 ppm) and unreacted boronate esters .

- Elemental analysis : Validates C, H, and P content against theoretical values (e.g., C₁₁H₁₄BrO₃P requires C 41.14%, H 4.39%, P 9.64%) .

- TLC : Rf = 0.18 (1:1 hexanes/EtOAc) confirms product homogeneity .

Q. What are the applications of this compound in structure-based drug design?

Advanced

- Phosphatase inhibitors : The compound serves as a precursor for striatal-enriched protein tyrosine phosphatase (STEP) inhibitors, with X-ray crystallography guiding substitutions at the benzyl position to enhance binding affinity .

- Boronate probes : Boronated derivatives (e.g., 68) enable Suzuki-Miyaura couplings for generating bioconjugates or fluorogenic substrates .

Q. How should researchers address discrepancies in reported NMR data for this compound derivatives?

Advanced

- Solvent calibration : Ensure deuterated solvents (e.g., CDCl₃) are anhydrous, as trace water shifts ³¹P NMR signals .

- Coupling constants : Compare J values (e.g., ²JPH = 21.9 Hz in vs. literature) to identify stereoelectronic effects.

- Referential databases : Cross-check with PubChem or EPA DSSTox entries for consensus shifts .

Comparison with Similar Compounds

The structural and functional versatility of benzylphosphonates arises from variations in substituents on the aromatic ring and the phosphonate ester groups. Below is a detailed comparison:

Table 1: Key Properties of Diethyl (4-Bromobenzyl)phosphonate and Analogues

Structural and Electronic Effects

- Electron-Withdrawing Groups (EWGs): The 4-bromo substituent in this compound increases the electrophilicity of the benzyl carbon, facilitating nucleophilic attacks in reactions like Pudovik additions or cross-couplings . 4-Nitro and 4-cyano analogues exhibit even greater electrophilicity due to stronger EWGs, making them suitable for reactions requiring high activation of the benzyl position (e.g., fluorinations, arylations) .

- Electron-Donating Groups (EDGs): The 4-methoxy derivative shows reduced reactivity in electrophilic substitutions but improved stability, favoring applications in agrochemicals where prolonged shelf-life is critical . 4-Amino substituents introduce nucleophilic character, enabling post-synthetic modifications (e.g., coupling with acyl chlorides) .

Physicochemical Properties

- Solubility: Bromo and nitro derivatives are generally soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water . Methoxy and amino analogues exhibit higher solubility in alcohols due to increased polarity .

Thermal Stability :

- Nitro-substituted phosphonates decompose at lower temperatures (~100°C) compared to bromo or methoxy derivatives (>150°C) due to nitro group instability .

Properties

IUPAC Name |

1-bromo-4-(diethoxyphosphorylmethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrO3P/c1-3-14-16(13,15-4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPTXXSZUISGKCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=C(C=C1)Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454436 | |

| Record name | Diethyl (4-Bromobenzyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38186-51-5 | |

| Record name | Diethyl P-[(4-bromophenyl)methyl]phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38186-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl (4-Bromobenzyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonic acid, P-[(4-bromophenyl)methyl]-, diethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.